molecular formula C17H18N2O2S2 B4011743 (3Z)-3-(3-SEC-BUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-ETHYL-1,3-DIHYDRO-2H-INDOL-2-ONE

(3Z)-3-(3-SEC-BUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-ETHYL-1,3-DIHYDRO-2H-INDOL-2-ONE

Cat. No.: B4011743
M. Wt: 346.5 g/mol
InChI Key: ZGCPBELWXCOKKY-YPKPFQOOSA-N
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Description

(3Z)-3-(3-SEC-BUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-ETHYL-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that features a thiazolidine ring fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(3-SEC-BUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-ETHYL-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multi-step organic reactions. The starting materials often include indole derivatives and thiazolidine precursors. Key steps may involve:

    Formation of the Thiazolidine Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-halo ketones.

    Indole Functionalization: The indole ring can be functionalized through electrophilic substitution reactions to introduce the necessary substituents.

    Coupling Reactions: The final step often involves coupling the functionalized indole with the thiazolidine ring under specific conditions such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Scalability: Ensuring that the reaction conditions are scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(3-SEC-BUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-ETHYL-1,3-DIHYDRO-2H-INDOL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Bases and Acids: To facilitate substitution reactions, bases like sodium hydroxide or acids like hydrochloric acid may be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-(3-SEC-BUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-ETHYL-1,3-DIHYDRO-2H-INDOL-2-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be investigated for its potential biological activity. Compounds with thiazolidine and indole moieties are often studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure suggests potential interactions with various biological targets.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-(3-SEC-BUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-ETHYL-1,3-DIHYDRO-2H-INDOL-2-ONE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed study through experimental and computational methods.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine and indole derivatives, such as:

    Thiazolidinediones: Known for their antidiabetic properties.

    Indole-3-carbinol: Studied for its anticancer effects.

    Thiazolidine-2,4-dione: Used in the synthesis of various pharmaceuticals.

Uniqueness

What sets (3Z)-3-(3-SEC-BUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-ETHYL-1,3-DIHYDRO-2H-INDOL-2-ONE apart is its unique combination of a thiazolidine ring with an indole moiety, which may confer distinct chemical and biological properties not found in other compounds.

Properties

IUPAC Name

(5Z)-3-butan-2-yl-5-(1-ethyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-4-10(3)19-16(21)14(23-17(19)22)13-11-8-6-7-9-12(11)18(5-2)15(13)20/h6-10H,4-5H2,1-3H3/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCPBELWXCOKKY-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-(3-SEC-BUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-ETHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 2
Reactant of Route 2
(3Z)-3-(3-SEC-BUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-ETHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 3
(3Z)-3-(3-SEC-BUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-ETHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 4
(3Z)-3-(3-SEC-BUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-ETHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 5
(3Z)-3-(3-SEC-BUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-ETHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 6
(3Z)-3-(3-SEC-BUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-ETHYL-1,3-DIHYDRO-2H-INDOL-2-ONE

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